molecular formula C19H27Cl3N2O3 B5318221 N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5318221
M. Wt: 437.8 g/mol
InChI Key: YCLMXYDGCXFSRB-UHFFFAOYSA-N
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Description

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a morpholine ring, and a chlorinated phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3.2ClH/c1-23-19-5-3-15(13-17(19)20)18-6-4-16(25-18)14-21-7-2-8-22-9-11-24-12-10-22;;/h3-6,13,21H,2,7-12,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLMXYDGCXFSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCCN3CCOCC3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorinated phenyl group: This step involves the chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.

    Formation of the morpholine ring: This can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin.

    Final coupling: The final step involves the coupling of the furan-phenyl intermediate with the morpholine derivative under suitable conditions, such as the use of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The chlorinated phenyl group can be reduced to form the corresponding dechlorinated compound.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorinated phenyl group may yield the corresponding dechlorinated compound.

Scientific Research Applications

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Modulation of gene expression: It may affect the expression of specific genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine can be compared with other similar compounds, such as:

    N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-piperidin-4-ylpropan-1-amine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical properties and biological activities.

    N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-azepan-4-ylpropan-1-amine: This compound has an azepane ring, which may also lead to different reactivity and applications.

The uniqueness of N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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